2,2-diphenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide
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Overview
Description
2,2-diphenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide is a complex organic compound with the molecular formula C21H19N3O This compound is characterized by the presence of a tetrazole ring, a tolyl group, and a diphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Tolyl Group: The tolyl group is introduced through a Friedel-Crafts alkylation reaction, where toluene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Diphenylacetamide Moiety: This step involves the reaction of diphenylacetic acid with thionyl chloride to form diphenylacetyl chloride, which is then reacted with the tetrazole derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-diphenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring or the tolyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted tetrazole or tolyl derivatives.
Scientific Research Applications
2,2-diphenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-diphenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The diphenylacetamide moiety may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
2,2-diphenyl-N-p-tolylacetamide: Lacks the tetrazole ring, making it less versatile in biological applications.
2-phenyl-N-p-tolylacetamide: Contains only one phenyl group, resulting in different chemical properties.
2,2-diphenyl-N-(2,4-dichlorophenyl)acetamide: Contains chlorine atoms, which may alter its reactivity and toxicity.
Uniqueness
2,2-diphenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Overview
2,2-Diphenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide is a complex organic compound notable for its potential biological activities. This compound, characterized by its tetrazole ring and diphenylacetamide structure, has been the subject of various studies aimed at elucidating its biological mechanisms and applications.
- Molecular Formula : C21H19N3O
- CAS Number : 921054-62-8
The compound's unique structure allows it to interact with various biological targets, making it a candidate for therapeutic development.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the tetrazole ring is significant as it can influence the binding affinity and specificity towards molecular targets, potentially inhibiting their activity. This mechanism is crucial for its applications in pharmacology, particularly in developing drugs targeting diseases like cancer and diabetes .
Antimicrobial Properties
Research has indicated that compounds containing tetrazole rings exhibit antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential as an antimicrobial agent.
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines, which is a critical pathway for cancer treatment. The mechanism involves disrupting cellular processes essential for tumor growth and survival .
Protein Tyrosine Phosphatase 1B Inhibition
A related study focused on the synthesis of tetrazole derivatives aimed at inhibiting Protein Tyrosine Phosphatase 1B (PTP1B), an important target in diabetes management. The findings revealed that certain derivatives exhibited potent inhibitory activity against PTP1B, highlighting the potential of tetrazole-containing compounds in metabolic disease treatment .
Study 1: Antimicrobial Evaluation
In a study evaluating various tetrazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones compared to control groups, indicating strong antimicrobial activity.
Study 2: Anticancer Mechanism
A detailed investigation into the anticancer effects involved treating human cancer cell lines with varying concentrations of the compound. The study reported a dose-dependent increase in apoptosis markers, such as caspase activation and PARP cleavage, confirming its potential as an anticancer agent.
Data Table: Biological Activity Summary
Properties
IUPAC Name |
N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O/c1-17-12-14-20(15-13-17)28-21(25-26-27-28)16-24-23(29)22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,22H,16H2,1H3,(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZESGYJJVDEWLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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